Compound Description: Ethyl 4-((4-iodobenzyl)amino)benzoate (C16H16INO2) is a triclinic crystalline compound. The scientific paper describing this compound focuses solely on its synthesis and crystal structure determination using X-ray diffraction analysis at low temperature (100.15 K) . No biological activity or further chemical transformations are discussed.
Compound Description: This group of compounds represents a series of ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives synthesized and evaluated for their antioxidant and antibacterial properties . These compounds were synthesized using a multi-step approach involving 4-aminopyridine, phenacyl bromides, and electron-deficient acetylenes. One notable derivative, ethyl 7-amino-3-(4-methoxybenzoyl)indolizine-1-carboxylate, exhibited promising antioxidant activity in a DPPH scavenging assay. Additionally, this derivative, along with ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate and ethyl 7-amino-3-(4-chlorobenzoyl)indolizine-1-carboxylate, showed potent antibacterial activity.
Compound Description: EHB is a Schiff base compound synthesized via condensation of ethyl-4-aminobenzoate with 2-hydroxy-3-ethoxybenzaldehyde . Its structure was confirmed by various spectroscopic techniques including FT-IR, UV-visible, Mass, 1H-NMR, and 13C-NMR. This study focused on the nonlinear optical properties of EHB, demonstrating its potential for optical limiting applications with an optical limiting threshold of 16.5 mW.
Compound Description: ENB, like EHB, is a Schiff base synthesized by reacting ethyl-4-aminobenzoate with 2-hydroxy-1-naphthaldehyde . Similar to EHB, this compound was characterized by spectroscopic techniques and its nonlinear optical properties were investigated. ENB demonstrated a nonlinear refractive index of 10^-7 cm^2 W^-1 and an optical limiting threshold of 11 mW, highlighting its potential as an optical limiter.
Compound Description: ALIMTA is a known antifolate drug used in cancer treatment . The paper describes a novel route to synthesize ALIMTA and various 7-substituted derivatives, aiming to explore their biological activity. These derivatives involved modifications to the pyrrolo[2,3-d]pyrimidine ring system. Unfortunately, the synthesized 7-substituted ALIMTA derivatives showed no significant activity as inhibitors of cell division in vitro.
Compound Description: This compound serves as a key intermediate in a new synthetic route for preparing 2,3,4-trisubstituted pyrroles . The paper details the multi-step synthesis of compound 4, starting from benzoylacetone. Cyclization of 4 subsequently yields 4-benzoyl-2-ethoxycarbonyl-3-methylpyrrole, showcasing its utility in accessing diverse pyrrole derivatives.
Compound Description: SAR150640 is a potent and selective β3-adrenoceptor agonist investigated for its potential in treating preterm labor . The compound demonstrated high affinity for β3-adrenoceptors and effectively increased cAMP production in human cell lines expressing these receptors. Notably, SAR150640 inhibited oxytocin-induced uterine contractions in vitro and in vivo, highlighting its potential therapeutic application.
5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine (2) and 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione (3)
Compound Description: These two compounds serve as key intermediates in the synthesis of a series of 1,3,4-oxadiazole derivatives, including imides and Schiff bases, evaluated for their antimicrobial activity . Compound 2 was synthesized by reacting 4-aminobenzohydrazide with cyanogen bromide, while compound 3 was synthesized by reacting 4-aminobenzohydrazide with carbon disulfide. The resulting oxadiazole derivatives displayed varying degrees of antibacterial and antifungal activity.
Compound Description: This compound is the target product in a study focused on optimizing its synthesis using hydrazine hydrate reduction . The synthesis utilizes ethyl 2-[(2'-cyanobiphenyl-4-yl)methylamino]-3-nitrobenzoate as the starting material and employs Pb/C as a catalyst. The optimized conditions yielded the desired product with a high yield (92%).
Compound Description: Compound 5 is a potent dual inhibitor of VEGfr2 and Src family kinases (Src and YES), identified as a potential therapeutic agent for age-related macular degeneration (AMD) . Due to its promising activity, several ester prodrugs of compound 5, including benzoyl and substituted benzoyl esters, were synthesized to improve its ocular bioavailability after topical administration. These prodrugs were designed to be converted back to the active compound 5 in vivo.
Compound Description: These compounds represent a series of novel 1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione derivatives synthesized through a multi-step process involving condensation and deprotection reactions . The target compounds (9a-f) were synthesized by reacting 8-amino-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione with various substituted benzaldehydes.
Compound Description: This compound acts as the starting material for synthesizing a series of 7-substituted pyrido[2′,3′:4,5]thieno[2,3-c]pyridazines and 6-substituted pyrimido[4′,5′:4,5]thieno[2′,3′:4,5]pyridazines . The described reactions focus on utilizing the amino group of compound 1 for further cyclization reactions to build diverse heterocyclic systems.
Compound Description: This compound, a 2-amino-4H-pyran derivative, was synthesized via a multi-step process and its structure was determined by X-ray crystallography . The paper highlights the stability of this particular derivative compared to other 2-amino-4H-pyrans, attributing it to the presence of electron-withdrawing groups.
Compound Description: AG337 is a nonclassical inhibitor of thymidylate synthase (TS) designed to overcome resistance mechanisms associated with classical antifolate antimetabolites . This paper describes clinical pharmacokinetic and pharmacodynamic studies of AG337 administered as a 24-hour intravenous infusion. AG337 demonstrated favorable pharmacokinetic properties and evidence of TS inhibition in patients, albeit transient, suggesting the need for extended administration strategies.
Compound Description: This compound was isolated as a byproduct during the synthesis of 1-phenyl-4-nitrophenylpropane-1,3-dione . The paper focuses on its crystal structure, which is characterized by inter- and intramolecular hydrogen bonding involving the carbonyl and amino groups.
Compound Description: These compounds represent a series of novel 1,3,4-oxadiazole derivatives synthesized using 3-benzylidene phthalide as a precursor . The synthesis involves a multi-step process, including cycloaddition and condensation reactions, to build the target molecules.
Compound Description: This compound serves as a key intermediate in a study investigating the cyclization reactions of phenacyl anthranilate derivatives for synthesizing quinoline derivatives . The synthesis of compound 2 involves the reaction of phenacyl anthranilate with diethyl (ethoxymethylidene)malonate. Subsequent thermal cyclization of compound 2 yields phenacyl 3-(ethoxycarbonyl)-4-oxo-1,4-dihydroquinoline-8-carboxylate.
Compound Description: This study focuses on synthesizing a series of racemic α-amino acids containing N-aryl aliphatic aminopropanol substituents . These compounds, specifically N-[3-hydroxy-3-(4'-substituted phenyl)-1-propyl]glycine, -alanine, -valine, -leucine, -methionine, -serine, and -threonine, were synthesized by reducing the corresponding N-[β-(4'-substituted benzoyl)ethyl]amino acids using sodium borohydride.
Compound Description: These two compounds are N-oxides of pyrazolo[3,4-d]pyrimidines synthesized and investigated for their reactivity in various chemical transformations . The paper describes the synthesis of IIm-0 and IIp-0 via condensation-cyclization reactions and explores their reactions with various reagents, including alkaline solutions, acid anhydrides, and Grignard reagents.
Compound Description: This research focuses on the synthesis of a series of 3-alkoxy-substituted pyrazolo[3,4-d]pyrimidine ribonucleosides as potential antimetabolites . These compounds were designed to mimic naturally occurring nucleosides like adenosine, inosine, and guanosine, aiming to interfere with nucleic acid synthesis. The synthetic strategy involved direct glycosylation of preformed aglycon precursors with protected ribose derivatives.
M-Amino Ethyl Benzoate (MS-222)
Compound Description: MS-222, also known as tricaine, is an anesthetic commonly used in veterinary and research settings, particularly for fish and amphibians . This paper investigates the efficacy and safety of MS-222 as an anesthetic for amphibian embryos. The study demonstrated that MS-222 effectively immobilizes amphibian embryos at specific concentrations without significant toxicity, making it a suitable anesthetic for surgical procedures.
Pyrazolo(3,4-d)pyrimidine Derivatives (Formula I)
Compound Description: This patent describes a series of novel pyrazolo(3,4-d)pyrimidine derivatives with potential therapeutic applications as bronchospasmolytics, phosphodiesterase inhibitors, and retinoprotective agents . The patent outlines the general structural formula (Formula I) for these compounds, encompassing various substituents on the pyrazolo(3,4-d)pyrimidine core, and describes their synthesis and potential uses in pharmaceutical compositions.
Compound Description: This compound is a protected nucleoside synthesized as a precursor to more elaborate nucleoside analogs . The paper describes the synthesis of this compound, highlighting the use of silyl protecting groups and Lewis acid-mediated glycosylation. The resulting protected nucleoside can undergo further modifications to introduce various substituents and functionalities for developing novel therapeutic agents.
Compound Description: This compound is the target of a synthetic process described in a patent . The patent outlines a method for preparing this compound, which involves reacting (4-cyanophenyl)amino]acetic acid with bis(trichloromethyl) carbonate followed by reaction with 3-[(3-amino-4-methylamino-benzoyl)(pyridin-2-yl)amino]propanoate.
[211At]SAGMB-2Rs15d
Compound Description: This compound is a radiolabeled nanobody (Nb) conjugate designed for targeted alpha therapy (TAT) of HER2-positive cancers . The nanobody, 2Rs15d, specifically targets the HER2 receptor, while the alpha-particle emitter astatine-211 ([211At]) delivers cytotoxic radiation to cancer cells. The compound was synthesized using a site-specific conjugation strategy to link [211At] to the nanobody via the SAGMB linker.
4-Benzyl and 4-Benzoyl-3-dimethylaminopyridin-2(1H)-ones
Compound Description: This research explores a series of 4-benzyl and 4-benzoyl-3-dimethylaminopyridin-2(1H)-one derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT) . The study focuses on optimizing the anti-HIV activity of lead compounds by modifying the alkyl substituents at the C-5 and C-6 positions on the pyridinone ring, as well as the substituents on the C-3 amino group. The study identifies several promising compounds with potent activity against wild-type HIV and various drug-resistant mutant strains.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.